4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Description
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a polyhalogenated quinoline derivative characterized by a chloro substituent at position 4, fluoro at position 5, methyl at position 6, and a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while halogen atoms (Cl, F) influence electronic properties and binding interactions .
Properties
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N/c1-5-2-3-7-9(10(5)13)6(12)4-8(17-7)11(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKZIOVBVICBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization reactions, nucleophilic substitutions, and cross-coupling reactions. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of halogen atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization and cross-coupling reactions. The use of palladium-catalyzed Suzuki-Miyaura coupling is particularly prevalent due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Scientific Research Applications
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antibacterial, antiviral, and antineoplastic activities.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to interact with biological targets, often leading to increased binding affinity and specificity. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication and repair .
Comparison with Similar Compounds
Substituent Position Variations
Variations in substituent positions significantly alter physicochemical and biological properties. Key examples include:
Key Observations :
- Position 4 Chloro : Common in intermediates; stabilizes aromatic systems via electron-withdrawing effects.
- Trifluoromethyl at C2 : Consistently improves metabolic stability across analogs .
- Methyl vs. Nitro at C6 : Methyl (C6) reduces steric hindrance compared to nitro, which may limit bioavailability .
Substituent Type Variations
Functional group substitutions modulate electronic and steric profiles:
Key Observations :
Biological Activity
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a class of heterocyclic compounds widely recognized for their diverse biological activities. The incorporation of halogen atoms, particularly fluorine and chlorine, significantly enhances the compound's biological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is C12H8ClF4N, with a molecular weight of approximately 263.62 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications.
Target Interactions
Quinoline derivatives interact with various biological targets, primarily enzymes and receptors. The specific binding to active sites leads to inhibition of enzyme functions, which is crucial in therapeutic contexts:
- Enzyme Inhibition : This compound has shown potential in inhibiting reverse transcriptase, an enzyme critical for viral replication, positioning it as a candidate for antiviral drug development.
- Antibacterial Activity : Research indicates that quinoline derivatives exhibit antibacterial properties by disrupting bacterial metabolic processes.
Biochemical Pathways
The biological activity of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline can influence several biochemical pathways:
- Antimalarial Efficacy : Similar compounds have demonstrated effectiveness against Plasmodium falciparum, suggesting potential antimalarial applications .
- Antineoplastic Properties : The compound's ability to inhibit tumor growth through various mechanisms makes it valuable in cancer research.
Research Findings and Case Studies
Several studies have investigated the biological activity of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline and its analogs:
- Antiviral Activity : A study highlighted that fluorinated quinolines exhibit significant inhibitory effects on HIV reverse transcriptase, indicating their potential in developing antiviral therapies.
- Antibacterial Studies : Research has shown that quinoline derivatives can effectively inhibit bacterial growth, making them candidates for new antibiotics. The structure–activity relationship (SAR) studies revealed that specific substitutions enhance antibacterial potency .
- Antimalarial Activity : In vitro studies demonstrated that related compounds possess low nanomolar antiplasmodial activity against drug-resistant strains of Plasmodium falciparum, emphasizing the importance of structural modifications in enhancing efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | Contains trifluoromethyl; high metabolic stability | Antiviral, antibacterial, antineoplastic |
| 4,7-Dichloro-2-(trifluoromethyl)quinoline | Two chlorine atoms; used in similar applications | Moderate antibacterial activity |
| Mefloquine | Antimalarial drug; lacks trifluoromethyl group | Strong antimalarial effects |
| Brequinar | Antineoplastic agent | Effective against cancer cells |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:
- Halogenation : Introduction of chlorine and fluorine via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, chlorination at position 4 can be achieved using POCl₃, while fluorination at position 5 may require HF-pyridine complexes .
- Trifluoromethylation : The trifluoromethyl group at position 2 is often introduced via Ullmann coupling or radical trifluoromethylation using CF₃I/CuI systems .
- Methylation : A methyl group at position 6 is typically added using methylating agents like methyl iodide under basic conditions .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the CF₃ group shows a distinct ¹⁹F peak at δ -60 to -65 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₁H₇ClF₄N: calc. 280.02, obs. 280.03) .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates substituent orientation (e.g., bond angles between Cl and CF₃ groups) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing Cl (position 4), F (position 5), and CF₃ (position 2) groups deactivate the quinoline ring, directing nucleophilic attacks to less electron-deficient positions (e.g., position 7 or 8). For example:
- Substitution at Position 7 : The methyl group at position 6 sterically hinders attack, but electron-deficient aromatic systems favor SNAr mechanisms with amines or thiols .
- Kinetic Studies : Hammett plots (σ values) correlate substituent electronic effects with reaction rates. CF₃ (σ = +0.54) significantly slows down substitution compared to methyl (σ = -0.17) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from variations in substituent positions or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare activity data using similarity indices (e.g., position 5-fluoro vs. 6-fluoro derivatives). For example:
| Compound | Similarity Index | Antimicrobial IC₅₀ (µM) |
|---|---|---|
| Target Compound | 1.00 | 1.2 ± 0.3 |
| 4-Chloro-6-fluoro derivative | 0.80 | 5.8 ± 1.1 |
| 8-CF₃ analog | 0.75 | >10 |
- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace CuI with Pd(PPh₃)₄ for trifluoromethylation to reduce side products (yield increases from 50% to 70%) .
- Purification : Use flash chromatography with hexane/EtOAc (8:2) gradients or recrystallization from ethanol to achieve >95% purity .
- Scale-Up Modifications : Batch reactors with controlled temperature (±2°C) improve reproducibility for exothermic steps like chlorination .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (TGA data), forming HF and Cl₂ gases. Store at 2-8°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Hygroscopicity tests show 5% weight gain in 48 hours at 80% RH. Use desiccants (silica gel) in sealed containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
